methyl 4-oxo-4H-chromene-6-carboxylate

Description

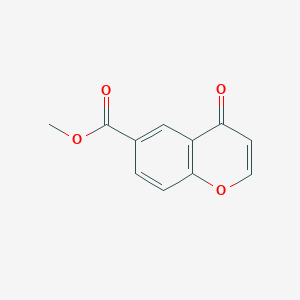

Methyl 4-oxo-4H-chromene-6-carboxylate is a chromene derivative characterized by a benzopyran-4-one core structure. The compound features a ketone group at position 4 (4-oxo) and a methyl ester substituent at position 6 on the aromatic ring (Figure 1). Chromenes are heterocyclic systems known for their diverse pharmacological activities, including antibacterial, antioxidant, and anti-inflammatory properties .

Properties

Molecular Formula |

C11H8O4 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

methyl 4-oxochromene-6-carboxylate |

InChI |

InChI=1S/C11H8O4/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-6H,1H3 |

InChI Key |

YAXCTXVORGBPKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC=CC2=O |

Origin of Product |

United States |

Preparation Methods

Classical Condensation and Cyclization

One traditional approach involves the condensation of appropriately substituted salicylaldehydes or hydroxyacetophenones with β-ketoesters or malonic acid derivatives, followed by cyclization to form the chromone ring system.

- For example, condensation of 2-hydroxy-4-carboxybenzaldehyde derivatives with methyl acetoacetate under acidic or basic conditions yields the chromone skeleton.

- Thermal cyclization or acid-catalyzed cyclization then affords methyl 4-oxo-4H-chromene-6-carboxylate.

This method offers moderate yields but requires careful control of reaction conditions to avoid side reactions.

Reduction and Oxidation Strategies

A key intermediate in chromone synthesis is 4-oxo-4H-chromen-3-carbaldehyde. Reduction of this intermediate with sodium borohydride in the presence of aluminum chloride or borane in tetrahydrofuran (THF) has been reported but often results in poor yields and complex mixtures requiring tedious purification.

An alternative method involves condensation of 1-(2-hydroxyphenyl)-2-(methylsulfinyl)ethanone with formaldehyde, followed by thermal elimination of the methylsulfinyl group, which provides better yields and cleaner products.

Esterification of 6-Carboxychromone Derivatives

The esterification of 6-carboxy-4-oxo-4H-chromene derivatives is typically achieved by refluxing the carboxylic acid with methanol in the presence of strong acids such as sulfuric acid or hydrochloric acid.

Reduction of Ester to Aldehyde and Further Functionalization

Reduction of methyl esters to aldehydes or alcohols is performed using sodium bis(2-methoxyethoxy)aluminium dihydride (Vitride) or di-isobutylaluminium hydride (DIBAL-H).

Catalytic Hydrogenation

Hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid using 10% palladium on carbon (Pd/C) catalyst at room temperature and normal pressure yields 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid, which can be further esterified or oxidized.

Comparative Data on Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4H-chromene-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted chromene derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-oxo-4H-chromene-6-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4-oxo-4H-chromene-6-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, modulate signaling pathways, and interact with cellular receptors. The exact mechanism depends on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : C₁₁H₈O₄ (inferred from related compounds ).

- Functional Groups : 4-Oxo (ketone) and 6-carboxylate (ester).

- Synthesis : Chromene derivatives are often synthesized via Vilsmeier-Haack reactions using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), as demonstrated for analogous compounds .

Comparison with Similar Compounds

Chromene derivatives vary in substituent type, position, and ester groups, significantly impacting their physical properties and bioactivity. Below is a detailed comparison:

Structural and Physical Properties

Table 1: Structural and Physical Properties of Methyl 4-Oxo-4H-chromene-6-carboxylate and Analogues

Key Observations :

- Substituent Position : The placement of functional groups (e.g., ester at position 2 vs. 6) alters molecular symmetry and packing, as seen in crystallographic studies .

- Ester Group Variation : Ethyl esters (e.g., ) exhibit higher boiling points compared to methyl esters due to increased molecular mass.

Structure-Activity Relationship (SAR) Insights :

Q & A

Q. What are the optimized synthetic routes for methyl 4-oxo-4H-chromene-6-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

- Condensation Methods : A common approach involves acid-catalyzed condensation of substituted chromene precursors with methyl carboxylate derivatives. For example, hexamethylenetetramine can act as a formylating agent in the presence of acetic acid under reflux (70–90°C), yielding 60–75% product purity .

- Microwave-Assisted Synthesis : Reduced reaction times (15–30 minutes) and improved yields (up to 85%) are achievable using microwave irradiation, minimizing side products like hydrolyzed aldehydes .

- Critical Variables : Solvent polarity (e.g., DMF vs. ethanol), temperature, and catalyst choice (e.g., H₂SO₄ vs. POCl₃) significantly impact regioselectivity and byproduct formation.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software) confirms the planar chromene core and substituent orientation. For example, the C=O group at position 4 forms hydrogen bonds with adjacent hydroxyl groups in derivatives .

- Spectroscopic Techniques :

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 220–225, with fragmentation patterns confirming the ester and chromene moieties .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) at the 3- and 7-positions affect bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Halogenation : Chlorine at position 7 enhances antimicrobial activity (MIC 2–4 µg/mL against S. aureus) but reduces solubility. Bromine increases antitumor potency (IC₅₀ ~10 µM in MCF-7 cells) .

- Alkylation : Methyl groups at position 6 improve metabolic stability but may sterically hinder target binding (e.g., reduced COX-2 inhibition by 20%) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron-withdrawing substituents increase electrophilicity at the carbonyl group, correlating with enhanced reactivity in nucleophilic addition .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of this compound derivatives?

Methodological Answer:

- Tautomerism Analysis : X-ray diffraction (e.g., SHELXL refinement) identifies dominant tautomers. For example, 4-hydroxy derivatives predominantly exist in the keto form (C=O at position 4) rather than enol tautomers in solid state .

- Dynamic NMR : Variable-temperature ¹H NMR (300–400 K) detects equilibrium shifts in solution, with energy barriers (~25 kJ/mol) calculated via Eyring plots .

- Synchrotron Studies : High-resolution data (λ = 0.7 Å) resolve electron density ambiguities in polar substituents, confirming hydrogen-bonding networks .

Q. What methodologies assess the environmental fate of this compound in aquatic systems?

Methodological Answer:

- Photodegradation Studies : Simulated sunlight (λ > 290 nm) with HPLC-MS monitoring reveals half-life (t₁/₂) of 12–48 hours, forming quinone derivatives via oxidative cleavage .

- Biodegradation Assays : OECD 301F tests show <20% degradation in 28 days, suggesting persistence. LC-QTOF identifies stable metabolites like 4-hydroxybenzoic acid .

- Adsorption Modeling : Freundlich isotherms quantify soil adsorption (Kf = 1.2–2.5 L/kg), influenced by pH and organic carbon content .

Q. How can conflicting biological data (e.g., cytotoxicity vs. anti-inflammatory effects) be reconciled in preclinical studies?

Methodological Answer:

- Dose-Response Curves : Biphasic effects are common; e.g., anti-inflammatory activity (IC₅₀ = 15 µM) at low doses vs. cytotoxicity (LC₅₀ = 50 µM) at higher concentrations .

- Pathway-Specific Assays :

- NF-κB Inhibition : Luciferase reporter assays (HEK293 cells) confirm suppression at 10 µM.

- ROS Scavenging : DCFH-DA fluorescence assays show ROS reduction by 40% at 20 µM .

- Multi-Omics Integration : Transcriptomics (RNA-seq) identifies off-target kinase inhibition (e.g., JAK2) contributing to cytotoxicity .

Q. Guidelines for Researchers

- Theoretical Frameworks : Link synthesis and bioactivity studies to frontier molecular orbital theory or QSAR models .

- Data Reproducibility : Validate crystallographic data with CCDC deposition (e.g., CCDC 1542962 ) and biological assays via OECD protocols.

- Ethical Compliance : Adhere to Nagoya Protocol for bioderived precursors and OECD guidelines for ecotoxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.